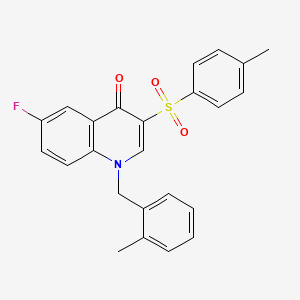
6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that has shown potential in scientific research applications. It is a synthetic molecule that is used in the development of new drugs and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
1. Synthesis and Applications in Fluorinated Heterocycles
Fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, can be synthesized via rhodium(III)-catalyzed C-H activation. Studies by Wu et al. (2017) highlight the synthesis of such heterocycles, demonstrating the role of 6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one in producing monofluorinated alkenes and facilitating efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones.
2. Antibacterial Applications
In the realm of antibacterial agents, derivatives of this compound have been synthesized with potential applications. For instance, the synthesis of the antibacterial agent flumequine, as studied by Bálint et al. (1999), involves a precursor closely related to 6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one.
3. Interaction with Human Serum Albumin
The interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin have been studied by Wang et al. (2016). These studies are significant in understanding the binding mechanisms and impact on protein structure, offering insights into potential therapeutic applications.
4. Fluorophores in DNA Research
In DNA research, the synthesis of novel fluorophores, including derivatives of this compound, plays a significant role. Research by Singh and Singh (2007) demonstrates the application of such fluorophores in enhancing the fluorescence signals and hybridization affinity of oligodeoxyribonucleotides.
5. Imaging Neurofibrillary Tangles in PET Scans
Collier et al. (2017) utilized a fluorine-18-labelled derivative for PET imaging of neurofibrillary tangles in the human brain, indicative of aggregated tau protein. This application underscores the importance of such compounds in neurological research and diagnosis.
6. Enantioselective Applications in Organic Chemistry
The enantioselective applications of related compounds have been explored by Kmecz et al. (2001) and Bálint et al. (2002). These studies highlight the significance of such compounds in achieving stereoselective syntheses, important in medicinal chemistry.
Propiedades
IUPAC Name |
6-fluoro-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-16-7-10-20(11-8-16)30(28,29)23-15-26(14-18-6-4-3-5-17(18)2)22-12-9-19(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUVECQIHDHSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide](/img/structure/B2629097.png)
![3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2629099.png)
![1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2629100.png)
![N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2629102.png)



![Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate](/img/structure/B2629109.png)

![8-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2629111.png)

![4-isopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629117.png)
![5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629119.png)